molecular formula C11H7N3OS B2583156 4-cyano-N-(1,3-thiazol-2-yl)benzamide CAS No. 313274-54-3

4-cyano-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B2583156
M. Wt: 229.26
InChI Key: BWENODBAUXESFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Chemical Reactivity

A study by Baheti et al. (2002) outlines the synthesis of 4H-Pyrimido[2,1-b]benzothiazole derivatives, showcasing the reactivity of similar structures in forming compounds with potential biological and chemical applications. The susceptibility of these compounds towards condensation with different reagents indicates their versatility in chemical synthesis (K. Baheti, S. B. Kapratwar, & S. V. Kuberkar, 2002).

Materials Science and Sensing Applications

Younes et al. (2020) described the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, demonstrating their solid-state properties and potential as colorimetric sensors for fluoride anions. This indicates the applicability of such compounds in materials science, particularly in the development of novel sensing materials for environmental and health-related applications (E. A. Younes, N. Hussein, Majed H. Shtaiwi, F. Shahrokhi, Kayed A. Abu Safieh, & Yuming Zhao, 2020).

Supramolecular Chemistry and Gelation

Research by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives revealed their role as supramolecular gelators, emphasizing the influence of methyl functionality and non-covalent interactions on gelation behavior. This study contributes to the field of supramolecular chemistry, providing insights into the design of new materials with specific physical properties (P. Yadav & Amar Ballabh, 2020).

Heterocyclic Compound Synthesis

The work of Smolii et al. (2001) on phosphonium ylides stabilized with cyano groups highlights the synthesis of novel heterocyclic compounds, showcasing the utility of such structures in generating diverse chemical entities with potential applications in medicinal chemistry and drug design (O. B. Smolii, S. Panchishin, V. V. Pirozhenko, & B. S. Drach, 2001).

Antibacterial Agents

Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, demonstrating their potential as antimicrobial agents. This indicates the biomedical relevance of 4-cyano-N-(1,3-thiazol-2-yl)benzamide-related compounds in developing new therapeutics (D. Bikobo, D. Vodnar, A. Stana, B. Tiperciuc, C. Nastasă, Maxime Douchet, & O. Oniga, 2017).

properties

IUPAC Name

4-cyano-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c12-7-8-1-3-9(4-2-8)10(15)14-11-13-5-6-16-11/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWENODBAUXESFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(1,3-thiazol-2-yl)benzamide

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